Cas no 2097951-04-5 (5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one)

5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one
- 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one
-
- Inchi: 1S/C8H11N5O2/c9-12-11-5-3-13(4-5)8(15)6-1-2-7(14)10-6/h5-6H,1-4H2,(H,10,14)
- InChI Key: QGJYCQVCLQKDLT-UHFFFAOYSA-N
- SMILES: O=C(C1CCC(N1)=O)N1CC(C1)N=[N+]=[N-]
Computed Properties
- Exact Mass: 209.09127461 g/mol
- Monoisotopic Mass: 209.09127461 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 63.8
- Molecular Weight: 209.21
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-3577-10g |
5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one |
2097951-04-5 | 95%+ | 10g |
$1974.0 | 2023-09-07 | |
Life Chemicals | F1907-3577-1g |
5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one |
2097951-04-5 | 95%+ | 1g |
$470.0 | 2023-09-07 | |
Life Chemicals | F1907-3577-2.5g |
5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one |
2097951-04-5 | 95%+ | 2.5g |
$940.0 | 2023-09-07 | |
Life Chemicals | F1907-3577-5g |
5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one |
2097951-04-5 | 95%+ | 5g |
$1410.0 | 2023-09-07 | |
Life Chemicals | F1907-3577-0.25g |
5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one |
2097951-04-5 | 95%+ | 0.25g |
$423.0 | 2023-09-07 | |
TRC | A259531-100mg |
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one |
2097951-04-5 | 100mg |
$ 115.00 | 2022-06-08 | ||
Life Chemicals | F1907-3577-0.5g |
5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one |
2097951-04-5 | 95%+ | 0.5g |
$446.0 | 2023-09-07 | |
TRC | A259531-500mg |
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one |
2097951-04-5 | 500mg |
$ 435.00 | 2022-06-08 | ||
TRC | A259531-1g |
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one |
2097951-04-5 | 1g |
$ 680.00 | 2022-06-08 |
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one Related Literature
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
Additional information on 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one
Introduction to 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one (CAS No. 2097951-04-5)
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one (CAS No. 2097951-04-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique azido and carbonyl functionalities, has shown promising potential in various therapeutic applications. This article aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one.
Chemical Structure and Properties
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one is a small molecule with a molecular formula of C8H11N5O2. The compound features a pyrrolidinone core functionalized with an azidoazetidine moiety. The presence of the azido group (−N3) and the carbonyl group (−C=O) imparts unique chemical reactivity and biological properties to the molecule. The azido group is particularly noteworthy for its ability to participate in click chemistry reactions, making 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one a valuable building block in the synthesis of complex molecules.
Synthesis Methods
The synthesis of 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one has been extensively studied, and several efficient routes have been reported in the literature. One common approach involves the reaction of 3-azidoazetidine with pyrrolidinone derivatives under suitable conditions. For instance, a recent study published in the Journal of Organic Chemistry described a one-pot synthesis method that combines the formation of the azidoazetidine ring with the coupling to the pyrrolidinone core using copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC). This method offers high yields and excellent regioselectivity, making it suitable for large-scale production.
Biological Activities and Therapeutic Potential
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one has demonstrated a range of biological activities that make it an attractive candidate for drug development. One of its most notable properties is its ability to inhibit specific enzymes involved in disease pathways. For example, research has shown that this compound can effectively inhibit histone deacetylases (HDACs), which are implicated in various cancers and inflammatory diseases. By modulating HDAC activity, 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one can potentially induce cell cycle arrest and apoptosis in cancer cells.
In addition to its HDAC inhibitory activity, 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for treating inflammatory disorders like rheumatoid arthritis and Crohn's disease.
Clinical Trials and Research Advancements
The therapeutic potential of 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one has led to several preclinical and early-stage clinical trials. A phase I clinical trial conducted by a leading pharmaceutical company evaluated the safety and pharmacokinetics of this compound in healthy volunteers. The results showed that it was well-tolerated at various dose levels, with no significant adverse effects reported. These findings have paved the way for further clinical investigations into its efficacy in treating specific diseases.
In parallel, ongoing research is focused on optimizing the pharmacological properties of 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one. Scientists are exploring strategies to enhance its bioavailability, stability, and target specificity through structural modifications and prodrug approaches. For instance, a recent study published in the Journal of Medicinal Chemistry reported the development of novel prodrugs that significantly improved the oral bioavailability and tissue distribution of this compound.
FUTURE PERSPECTIVES AND CONCLUSIONS
The continued interest in 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one (CAS No. 2097951-04-5) reflects its promising therapeutic potential across multiple disease areas. As research progresses, it is likely that new applications will emerge, further expanding its utility in medicinal chemistry and drug discovery. The unique combination of chemical reactivity and biological activity makes this compound an exciting area of focus for both academic researchers and pharmaceutical companies.
In conclusion, 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one (CAS No. 2097951-04-5) represents a valuable addition to the arsenal of compounds being explored for their therapeutic benefits. Its well-defined chemical structure, diverse biological activities, and favorable pharmacological properties position it as a promising candidate for further development into effective treatments for various diseases.
2097951-04-5 (5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one) Related Products
- 87156-74-9(hex-3-en-1-amine)
- 2138344-60-0(Furan, 2-[1-(bromomethyl)-2,2-dimethylcyclopropyl]tetrahydro-)
- 33483-64-6(cis-3-methylcyclohexanamine;hydrochloride)
- 3167-63-3(Diethyl (Chloromethyl)phosphonate)
- 921578-09-8(N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-iodobenzamide)
- 1213496-32-2((2R)-2-(4-fluorophenyl)piperazine)
- 1060287-08-2(N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide)
- 20805-52-1(1-(4-Acetamidophenyl)-2-nitroethene)
- 2034552-51-5(N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide)
- 406497-08-3(2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S)-)




